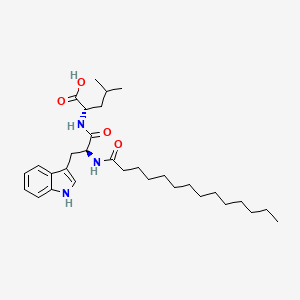
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- is a complex organic compound that belongs to the class of peptides It is composed of the amino acids leucine and tryptophan, linked by a peptide bond, with an additional oxotetradecyl group attached to the tryptophan residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of leucine and tryptophan are protected using suitable protecting groups to prevent unwanted side reactions.
Peptide Bond Formation: The protected leucine and tryptophan are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Introduction of the Oxotetradecyl Group: The oxotetradecyl group is introduced to the tryptophan residue through an acylation reaction using an appropriate acylating agent.
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable synthesis of peptides. SPPS involves the stepwise addition of protected amino acids to a solid support, followed by cleavage and purification of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The oxotetradecyl group can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxotetradecyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Oxidized derivatives of tryptophan
Reduction: Reduced derivatives of the oxotetradecyl group
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- L-Leucine, N-(1-oxotetradecyl)-L-histidyl-
- L-Leucine, N-(1-oxotetradecyl)-L-phenylalanyl-
- L-Leucine, N-(1-oxotetradecyl)-L-tyrosyl-
Uniqueness
L-Leucine, N-(1-oxotetradecyl)-L-tryptophyl- is unique due to the presence of the tryptophan residue, which imparts distinct chemical and biological properties. The indole ring of tryptophan allows for unique interactions with biological targets, making this compound particularly interesting for research in medicinal chemistry and drug development.
Properties
CAS No. |
192722-67-1 |
|---|---|
Molecular Formula |
C31H49N3O4 |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C31H49N3O4/c1-4-5-6-7-8-9-10-11-12-13-14-19-29(35)33-27(30(36)34-28(31(37)38)20-23(2)3)21-24-22-32-26-18-16-15-17-25(24)26/h15-18,22-23,27-28,32H,4-14,19-21H2,1-3H3,(H,33,35)(H,34,36)(H,37,38)/t27-,28-/m0/s1 |
InChI Key |
RWSZMLVQYNCISL-NSOVKSMOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















